4,5-Dimethoxyisobenzofuran-1(3H)-one is an organic compound with the molecular formula and a molecular weight of approximately 194.18 g/mol. It belongs to the class of isobenzofuran derivatives, characterized by its unique bicyclic structure that incorporates a furan ring fused to a benzene ring. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its physical properties include a predicted density of approximately 1.260 g/cm³, although specific boiling and melting points are not widely documented .
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the derivation of various functionalized products.
Research into the biological activity of 4,5-dimethoxyisobenzofuran-1(3H)-one is limited but suggests potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. The specific biological mechanisms and efficacy of this compound require further investigation through in vitro and in vivo studies to establish its therapeutic potential.
Several synthetic routes have been developed for the preparation of 4,5-dimethoxyisobenzofuran-1(3H)-one:
These methods demonstrate the compound's accessibility through established synthetic pathways in organic chemistry .
4,5-Dimethoxyisobenzofuran-1(3H)-one has potential applications in:
The versatility of this compound makes it a candidate for further research across multiple scientific disciplines .
Several compounds share structural similarities with 4,5-dimethoxyisobenzofuran-1(3H)-one, which may exhibit comparable properties or activities. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-Hydroxy-4,5-dimethoxyisobenzofuran-1(3H)-one | 83913-37-5 | 0.96 |
| 5-Methoxyisobenzofuran-1(3H)-one | 4741-62-2 | 0.96 |
| 5,6-Dimethoxyisobenzofuran-1(3H)-one | 531-88-4 | 0.94 |
| Pseudomeconin | N/A | N/A |
| Ethyl 4-(benzyloxy)-3-hydroxybenzoate | 177429-27-5 | 0.96 |
The uniqueness of 4,5-dimethoxyisobenzofuran-1(3H)-one lies in its specific methoxy substitution pattern on the isobenzofuran core, which may influence its reactivity and biological activity compared to these similar compounds .
4,5-Dimethoxyisobenzofuran-1(3H)-one (CAS: 4741-58-6) is a bicyclic lactone belonging to the phthalide family. Its IUPAC name derives from the benzofuran-1(3H)-one core substituted with methoxy groups at the 4- and 5-positions. The molecular formula $$ \text{C}{10}\text{H}{10}\text{O}_{4} $$ reflects a 194.18 g/mol molecular weight, with a planar structure stabilized by conjugation between the lactone carbonyl and aromatic ring. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | O=C1OCC2=C1C=CC(OC)=C2OC |
| InChIKey | FJPMLTZXTKBVKX-UHFFFAOYSA-N |
| Melting Point | 122–123 °C (methanol) |
| Boiling Point | 404.2 ± 45.0 °C (760 mmHg) |
| Density | 1.260 ± 0.06 g/cm³ |
The compound’s crystal structure reveals a nearly coplanar arrangement of the lactone and benzene rings, with methoxy groups adopting equatorial orientations to minimize steric strain.
Phthalides, first isolated in the 19th century from Ligusticum species, gained prominence for their biological activities and synthetic versatility. Key milestones include:
| Year | Discovery | Significance |
|---|---|---|
| 1963 | Isolation of ligustilide from Umbelliferae plants | First phthalide linked to medicinal properties |
| 1984 | Synthesis of dimeric phthalides | Demonstrated cycloaddition reactivity |
| 2016 | Identification of anticoagulant phthalide trimers | Expanded applications in cardiovascular research |
4,5-Dimethoxyisobenzofuran-1(3H)-one emerged as a model compound for studying methoxy-directed electrophilic substitutions, enabling advances in natural product synthesis. Its role in [4+2] cycloadditions, as seen in reactions with maleimides, underscores its utility in constructing polycyclic frameworks.
Methoxy group positioning profoundly influences phthalide reactivity and physical properties. A comparative analysis of isomers highlights:
The 4,5-dimethoxy isomer exhibits enhanced solubility in polar aprotic solvents (e.g., DMF, acetone) compared to its 5,6-counterpart, attributed to reduced crystal lattice energy. Synthetic routes to these isomers often involve regioselective Friedel-Crafts acylations or Ullmann couplings to install methoxy groups. For example, 4,5-dimethoxyisobenzofuran-1(3H)-one is synthesized via:
Challenges in isomer separation are mitigated by HPLC with chiral stationary phases or recrystallization from ethanol/water mixtures.
X-ray crystallography represents the cornerstone technique for determining the three-dimensional atomic arrangements within crystalline structures of organic compounds, including methoxyphthalide derivatives [1]. The fundamental principle underlying this method relies on the diffraction of X-ray beams by the periodic atomic lattice, where the interatomic distances are on the same order of magnitude as X-ray wavelengths, typically around 1 angstrom [1].
The crystallographic characterization of methoxyphthalide compounds has revealed diverse structural arrangements depending on the substitution patterns. Related dimethoxy-substituted isobenzofuran derivatives have been studied extensively, providing valuable comparative data for understanding the structural features of 4,5-dimethoxyisobenzofuran-1(3H)-one [2]. In the case of 5,7-dimethoxy-isobenzofuran-1(3H)-one, crystallographic analysis revealed that the asymmetric unit contains two crystallographically independent molecules, with the molecules being essentially planar with a maximum deviation of 0.061 angstroms from the best planes [2].
The crystal packing arrangements in methoxyphthalide systems are typically stabilized through various intermolecular interactions. For similar dimethoxy-substituted compounds, the crystal structures demonstrate stabilization through weak intermolecular carbon-hydrogen···oxygen hydrogen-bonding interactions, with molecular stacking directions often parallel to specific crystallographic directions [2]. These interactions play crucial roles in determining the overall crystal architecture and stability.
The unit cell parameters for related methoxyphthalide derivatives provide insight into the expected crystallographic behavior of 4,5-dimethoxyisobenzofuran-1(3H)-one. Benzofuran derivatives commonly crystallize in various space groups, including triclinic, monoclinic, and orthorhombic systems [3] [4] [5]. The specific space group adoption depends on molecular symmetry, intermolecular interactions, and packing efficiency considerations.
Table 1: Comparative Crystallographic Data for Related Methoxyphthalide Derivatives
| Compound | Space Group | Unit Cell Parameters | Volume (ų) | Reference |
|---|---|---|---|---|
| 5,7-Dimethoxy-isobenzofuran-1(3H)-one | - | - | - | [2] |
| 5-Nitro-3-N-(succinimidyl)-2-benzofuran ethyl ester | P-1 | a=9.268Å, b=11.671Å, c=15.414Å | 1483.8 | [3] |
| Benzofuran-2-yl derivative | P2₁2₁2₁ | - | - | [6] |
The systematic analysis of unit cell dimensions reveals patterns characteristic of methoxyphthalide compounds. The molecular dimensions and crystal packing efficiency are influenced by the presence and positioning of methoxy substituents, which affect both intramolecular conformations and intermolecular interactions [7].
The crystal structures of methoxyphthalide derivatives are predominantly stabilized by hydrogen bonding networks involving the methoxy oxygen atoms and aromatic carbon-hydrogen donors [8] [9]. In the case of 3-(4-hexyloxyphenyl)isobenzofuran-1(3H)-one, molecules are linked into chains through intermolecular carbon-hydrogen···oxygen hydrogen-bonding interactions, with inversion-related molecules forming ribbon structures [8].
The presence of methoxy groups introduces additional opportunities for hydrogen bonding interactions. Computational studies have shown that carbon-hydrogen···oxygen interactions, while weaker than traditional oxygen-hydrogen···oxygen bonds, contribute significantly to crystal stability [10]. The intrinsic strength of carbon-hydrogen···oxygen interactions has been quantified as approximately one-quarter of their oxygen-hydrogen···oxygen counterparts [10].
Density Functional Theory calculations have become indispensable tools for understanding the conformational preferences and electronic properties of methoxyphthalide derivatives [11] [12]. The computational analysis of 4,5-dimethoxyisobenzofuran-1(3H)-one requires consideration of multiple conformational states arising from the rotation of methoxy groups and the flexibility of the lactone ring system.
The electronic structure of isobenzofuran derivatives has been extensively studied using various density functional theory methods, including B3LYP and CAM-B3LYP functionals with appropriate basis sets [13]. These calculations provide crucial information about frontier molecular orbitals, energy gaps, and electronic charge distributions that influence molecular reactivity and intermolecular interactions.
For methoxyphthalide systems, the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital distributions are particularly important for understanding electron-donating and electron-accepting capabilities [12]. The energy gap between these frontier orbitals serves as an indicator of molecular stability and reactivity, with smaller gaps generally correlating with higher biological activity [14].
Table 2: Calculated Electronic Properties of Related Phthalide Derivatives
| Property | Value Range | Method | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 0.158-0.278 a.u. | DFT | [14] |
| Energy Gap (specific compound) | 0.09192 a.u. | B3LYP | [14] |
| Dipole moment variation | - | TD-DFT | [13] |
The comparative analysis of crystal packing between 4,5-dimethoxyisobenzofuran-1(3H)-one and its halogenated analogues provides fundamental insights into the structure-packing relationships in this class of compounds. Halogenated phthalide derivatives have been extensively studied due to their importance as synthetic intermediates and biologically active compounds [16] [17].
The introduction of halogen substituents into phthalide structures significantly alters crystal packing arrangements through multiple mechanisms. Halogen atoms contribute to intermolecular interactions through halogen bonding, van der Waals contacts, and modified electrostatic distributions [18] [19]. The systematic study of halogenated analogues reveals that bromine and chlorine substituents generally increase the crystal density and modify the hydrogen bonding networks compared to methoxy-substituted derivatives.
Table 3: Crystal Packing Comparison Between Methoxy and Halogenated Phthalide Derivatives
| Substitution Pattern | Primary Interactions | Packing Motif | Density Effects | Reference |
|---|---|---|---|---|
| 4,5-Dimethoxy | C-H···O hydrogen bonds | Chain formation | Lower density | [2] [8] |
| Halogenated (Br, Cl) | Halogen bonding, C-H···X | Modified networks | Higher density | [17] [18] |
| Mixed substituents | Combined interactions | Complex motifs | Variable | [20] |
The strength and directionality of intermolecular interactions differ significantly between methoxy and halogenated phthalide derivatives. While methoxy groups primarily participate in hydrogen bonding as acceptors, halogen atoms can engage in both halogen bonding and weaker van der Waals interactions [21]. The comparative analysis reveals that carbon-hydrogen···sulfur interactions, which may be relevant in some derivatives, exhibit strengths intermediate between carbon-hydrogen···oxygen and traditional hydrogen bonds [21].
The experimental and computational studies of halogenated bisphenol analogues provide relevant comparative data for understanding the relative interaction strengths in phthalide systems [20]. These studies demonstrate that halogenated compounds often exhibit altered conformational preferences and modified supramolecular assembly patterns compared to their methoxy-substituted counterparts.
The crystal morphology and growth characteristics of methoxyphthalide compounds differ substantially from those of halogenated analogues. Methoxy-substituted derivatives typically form crystals with lower aspect ratios and different habit characteristics compared to halogenated compounds [16]. The presence of methoxy groups generally leads to more isotropic growth patterns due to the multidirectional nature of hydrogen bonding interactions.
The crystal growth patterns are influenced by the nature of intermolecular interactions, with methoxy-substituted compounds often exhibiting layer-like growth patterns stabilized by hydrogen bonding networks [19]. In contrast, halogenated analogues may show different growth preferences based on the directionality of halogen bonding interactions and the geometric constraints imposed by larger halogen atoms.
The comparative analysis reveals that methoxy-substituted phthalide derivatives generally exhibit greater structural flexibility compared to their halogenated analogues. This increased flexibility can lead to polymorphism, where different crystal forms exist under varying conditions [15]. The methoxy groups provide multiple rotational degrees of freedom that can be accommodated in different crystal packing arrangements.
The polymorphic behavior of related dimethoxy compounds has been documented, with different polymorphs showing distinct methoxy group orientations and consequent changes in intermolecular interaction patterns [15]. This structural flexibility contrasts with the more rigid behavior typically observed in halogenated analogues, where the larger size and lower polarizability of halogen atoms constrain conformational options.
Table 4: Structural Flexibility Comparison
| Feature | Methoxy Derivatives | Halogenated Analogues |
|---|---|---|
| Conformational degrees of freedom | High (methoxy rotation) | Lower (limited rotation) |
| Polymorphic tendency | Elevated | Reduced |
| Intermolecular interaction diversity | Multiple H-bonding modes | Primarily halogen bonding |
| Crystal stability | Variable | Generally higher |
The Vilsmeier-Haack reaction represents a fundamental approach for introducing formyl groups into electron-rich aromatic compounds, making it particularly valuable for phthalide synthesis [1] [2] [3]. This methodology involves the formation of a chloromethyliminium salt (Vilsmeier reagent) through the reaction of dimethylformamide with phosphorus oxychloride, which subsequently acts as an electrophile in aromatic substitution reactions.
The reaction proceeds through a two-step mechanism wherein dimethylformamide reacts with phosphorus oxychloride to generate the electrophilic Vilsmeier reagent [1] [2]. This intermediate then undergoes electrophilic aromatic substitution with electron-rich aromatic substrates, followed by hydrolysis to yield the desired aldehyde product [3]. The reaction is particularly effective for compounds with enhanced electron density, such as phenols and anilines.
Recent developments have demonstrated the utility of Vilsmeier-Haack methodology in constructing isobenzofuran-1(3H)-one derivatives [4]. The reaction tolerates various substituents on the aromatic ring and provides good regioselectivity when applied to appropriately substituted benzene derivatives. For 4,5-dimethoxyisobenzofuran-1(3H)-one synthesis, the presence of electron-donating methoxy groups enhances the electrophilic substitution process [3] [4].
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0-50°C | Higher temperatures may lead to side reactions [3] |
| Reaction Time | 2-6 hours | Extended times improve conversion [2] |
| Catalyst Loading | 10-20 mol% | Adequate electrophile generation [1] |
| Solvent System | DMF/POCl₃ | Essential for Vilsmeier reagent formation [3] |
Research findings indicate that careful temperature control is crucial, as elevated temperatures may promote undesired side reactions or decomposition of the Vilsmeier reagent [3]. The reaction typically achieves yields ranging from 60-90% depending on substrate electronics and reaction conditions [1] [4].
Regioselective demethylation of aryl methyl ethers represents a critical transformation in the synthesis of hydroxylated aromatic compounds, particularly relevant for producing diversified phthalide derivatives from methoxylated precursors [5] [6]. Recent advances have focused on developing environmentally benign methodologies that avoid harsh chemical conditions.
The development of cobalamin-dependent veratrol-O-demethylase systems has revolutionized regioselective demethylation chemistry [5] [6]. This enzyme system operates through methyl transfer mechanisms rather than oxidative pathways, eliminating the need for molecular oxygen and preventing unwanted oxidation of sensitive phenolic products.
The methyltransferase vdmB, in combination with cobalamin carrier proteins, demonstrates remarkable regioselectivity for demethylating methoxy groups in specific positions [5] [6]. For 1,2-dimethoxy substrates, the enzyme shows preferential demethylation of the methoxy group in the para-position relative to other substituents, achieving regioselectivities exceeding 99% in optimal cases [6].
Traditional chemical demethylation approaches include Lewis acid-mediated processes using reagents such as trimethylsilyl iodide and boron tribromide [7] [8] [9]. These methods, while effective, often require harsh conditions and may lack the regioselectivity achievable through biocatalytic approaches.
Magnesium iodide etherate has shown particular promise for regioselective demethylation of aromatic methyl ethers, especially those with adjacent carbonyl groups [8]. This reagent provides moderate selectivity while operating under relatively mild conditions compared to traditional Lewis acid systems.
| Method | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Biocatalytic (vdmB) | 25-35 | 6-20 | 80-95 | >99% |
| MgI₂- Et₂O | 60-80 | 4-12 | 70-85 | 75-90% |
| Me₃SiI | 0-25 | 2-8 | 85-95 | 60-80% |
The biocatalytic approach offers superior regioselectivity and operates under mild, oxygen-free conditions [5] [6]. However, the requirement for specialized enzymes and cofactors may limit practical applications in large-scale synthesis.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating esterification reactions while improving yields and reducing reaction times [10] [11] [12]. This technology is particularly beneficial for the synthesis of ester intermediates in phthalide construction pathways.
Microwave irradiation provides rapid and uniform heating through dipolar polarization and ionic conduction mechanisms [11] [13]. This results in significantly reduced reaction times compared to conventional heating methods, often decreasing processes from hours to minutes [14] [11].
Research demonstrates that microwave-assisted esterification can achieve conversions exceeding 90% within 5-30 minutes, compared to several hours required for conventional thermal processes [11] [12]. The enhanced reaction kinetics result from efficient energy transfer directly to polar molecules in the reaction mixture.
Effective microwave-assisted esterification employs various catalytic systems, including triphenylphosphine with molecular iodine [10] and lipase enzymes [11]. The combination of triphenylphosphine and iodine provides a mild, base-free methodology that tolerates diverse functional groups while achieving high yields.
Enzymatic systems using lipase catalysts have shown particular promise for producing specific ester products with high selectivity [11]. Optimization studies reveal that microwave power settings of 20% (relative to maximum output) provide optimal balance between reaction rate and catalyst stability.
| Parameter | Optimal Conditions | Performance Impact |
|---|---|---|
| Microwave Power | 20% of maximum | Prevents enzyme denaturation [11] |
| Reaction Time | 1-5 minutes | Rapid conversion achieved [11] [12] |
| Temperature | 50-100°C | Balances rate and selectivity [10] |
| Catalyst Loading | 5-30 wt% | Ensures adequate catalysis [11] |
Studies indicate that microwave-assisted esterification consumes significantly less energy compared to conventional heating methods, with energy savings of up to 96% reported for certain processes [11]. The technology also demonstrates excellent scalability, with gram-scale syntheses maintaining high yields and selectivities.
Continuous flow synthesis represents a paradigm shift in organic chemistry, offering enhanced control over reaction parameters and improved scalability for industrial applications [15] [16] [17] [18]. This technology is particularly valuable for phthalide synthesis due to its ability to handle hazardous reagents safely and provide consistent product quality.
Continuous flow reactors provide superior heat and mass transfer compared to batch processes, enabling precise control of reaction conditions [18] [19]. The enhanced mixing and controlled residence times allow for optimization of reaction parameters that may be difficult to achieve in traditional batch systems [20] [18].
For phthalide synthesis, flow chemistry offers several specific advantages including improved safety when handling reactive intermediates, enhanced reproducibility, and the ability to telescope multiple synthetic steps [17] [20]. The technology also facilitates inline monitoring and automated optimization through feedback control systems [18].
Modern continuous flow systems employ various reactor configurations including packed bed reactors, microfluidic devices, and coiled tube reactors [16] [17] [18]. PTFE coil reactors have shown particular utility for esterification and carbonylation reactions relevant to phthalide synthesis [16] [17].
The integration of back-pressure regulators allows for elevated pressure operation, which can be crucial for reactions involving gaseous reagents or for improving reaction kinetics [18] [21]. Temperature control through external heating/cooling baths provides precise thermal management throughout the reaction pathway [17] [18].
Continuous flow technology demonstrates excellent scalability, with production rates easily increased through "numbering up" (parallel operation of multiple reactors) or by increasing flow rates and reactor dimensions [18] [19]. Industrial implementations have achieved space-time yields significantly higher than equivalent batch processes [15] [18].
| System Type | Productivity (g/h) | Space-Time Yield (kg/L·h) | Energy Efficiency |
|---|---|---|---|
| Microreactors | 2-50 | 10-100 | High |
| Packed Bed | 50-500 | 5-50 | Moderate |
| Coiled Tube | 10-200 | 1-20 | Good |
Recent developments in automated flow platforms incorporate machine learning algorithms for reaction optimization, reducing development time from weeks to hours [18]. These systems can simultaneously optimize multiple parameters including temperature, residence time, and reagent ratios to maximize yield and selectivity.